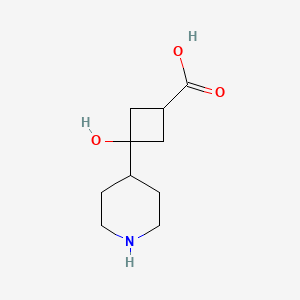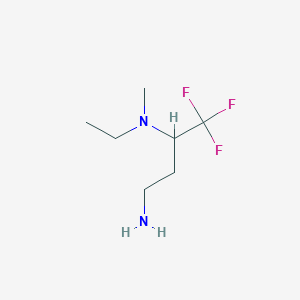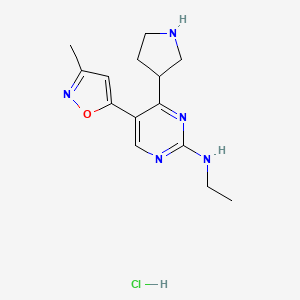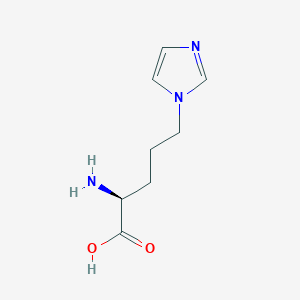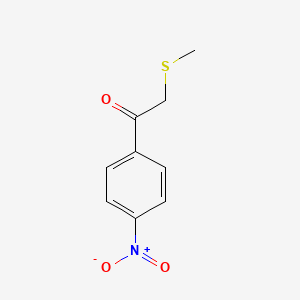
(1R,3R)-3-tert-butylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-3-tert-butylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a tert-butyl group and a carboxylic acid group The compound’s stereochemistry is defined by the (1R,3R) configuration, indicating the specific spatial arrangement of its atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer efficient and sustainable synthesis routes . These systems allow for precise control over reaction conditions, leading to high yields and purity of the desired product.
Industrial Production Methods
Industrial production of (1R,3R)-3-tert-butylcyclopentane-1-carboxylic acid may involve large-scale flow microreactor systems or batch processes, depending on the required scale and purity. The use of advanced catalytic systems and optimized reaction conditions ensures the efficient production of this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3R)-3-tert-butylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The tert-butyl group can participate in substitution reactions, leading to the formation of different substituted cyclopentane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a wide range of substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
(1R,3R)-3-tert-butylcyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R,3R)-3-tert-butylcyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Chrysanthemic acid: An organic compound related to natural and synthetic insecticides.
(1R,3R)-4-Cyclohexene-1,3-dicarboxylic acid: A compound with a similar cyclohexene structure but different functional groups.
Uniqueness
(1R,3R)-3-tert-butylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a carboxylic acid group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(1R,3R)-3-tert-butylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)8-5-4-7(6-8)9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8-/m1/s1 |
Clave InChI |
IXNHRYIEXFPMQW-HTQZYQBOSA-N |
SMILES isomérico |
CC(C)(C)[C@@H]1CC[C@H](C1)C(=O)O |
SMILES canónico |
CC(C)(C)C1CCC(C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


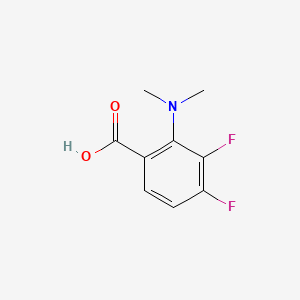


![methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B13543676.png)
